dl-Norepinephrine-d6 Hydrochloride

Catalog No.
S877032
CAS No.
1219803-04-9
M.F
C8H5NO3D6.HCl
M. Wt
211.68
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
dl-Norepinephrine-d6 Hydrochloride

CAS Number

1219803-04-9

Product Name

dl-Norepinephrine-d6 Hydrochloride

IUPAC Name

4-(2-amino-1,2,2-trideuterio-1-hydroxyethyl)-3,5,6-trideuteriobenzene-1,2-diol;hydrochloride

Molecular Formula

C8H5NO3D6.HCl

Molecular Weight

211.68

InChI

InChI=1S/C8H11NO3.ClH/c9-4-8(12)5-1-2-6(10)7(11)3-5;/h1-3,8,10-12H,4,9H2;1H/i1D,2D,3D,4D2,8D;

SMILES

C1=CC(=C(C=C1C(CN)O)O)O.Cl

Synonyms

DL-Norepinephrine-d6 Hydrochloride; 4-(2-Amino-1-hydroxyethyl)-1,2-benzenediol-d6; (+/-)-Noradrenaline-d6 Hydrochloride; DL-Arterenol-d6 Hydrochloride;

Norepinephrine, also known as noradrenaline, is a marker for catecholamine-secreting tumors such as pheochromocytoma, paraganglioma, and neuroblastoma. This internal standard is suitable for LC-MS/MS monitoring of norepinephrine levels in urine or plasma for diagnostic testing or endocrinology.
Antagonist of dibutyryl cyclic AMP in the regulation of narcosis. Norepinephrine modulates human dendritic cell activation by altering cytokine release.

dl-Norepinephrine-d6 Hydrochloride is a stable, deuterium-labeled form of norepinephrine, designed for use as an internal standard in quantitative mass spectrometry (MS) applications. Its primary function is to enable precise and accurate measurement of endogenous norepinephrine in complex biological matrices such as plasma and urine. The hydrochloride salt form provides enhanced stability and solubility in aqueous and polar organic solvents commonly used for preparing stock solutions and calibrators, a critical attribute for reproducible analytical workflows.

For quantitative LC-MS/MS analysis, substitution with unlabeled norepinephrine or other non-isotopic compounds is analytically invalid. An ideal internal standard must be chemically identical to the analyte to co-elute chromatographically and exhibit the same behavior during sample extraction and ionization, but have a different mass for separate detection. Unlabeled norepinephrine is indistinguishable from the endogenous analyte, making quantification impossible. Other catecholamine standards, such as deuterated dopamine, have different retention times and ionization efficiencies, failing to accurately compensate for norepinephrine-specific matrix effects like ion suppression, which can be significant. Therefore, using a stable isotope-labeled standard like dl-Norepinephrine-d6 is a strict requirement for accurate and reproducible results.

Effective Compensation for Severe Matrix Effects in Plasma

In the analysis of catecholamines in human plasma, significant signal suppression or enhancement due to matrix components is a primary source of error. An LC-MS/MS method demonstrated that while the absolute signal for norepinephrine could be suppressed by as much as 57.7% (matrix effect of 42.3%), the use of its corresponding deuterated internal standard effectively compensated for this variability. This ensures that quantification remains accurate and reproducible across different patient samples, a critical requirement for clinical research.

Evidence DimensionMatrix Effect (% Signal Remaining)
Target Compound DataNot directly measured, but its use enables accurate quantification despite matrix effects.
Comparator Or BaselineUncorrected Norepinephrine Signal (42.3% remaining)
Quantified DifferenceCompensates for 57.7% signal loss
ConditionsLC-MS/MS analysis of norepinephrine in human plasma following solid-phase extraction (SPE).

This directly demonstrates the compound's primary value: ensuring accurate analytical results in complex biological samples where uncorrected methods would fail.

Enables High Precision and Accuracy in Validated Bioanalytical Methods

The use of deuterated internal standards like Norepinephrine-d6 is fundamental to achieving the precision required by regulated bioanalytical methods. In a validated LC-MS/MS assay for plasma catecholamines, the intra-day precision (RSD) was below 10% and accuracy was between 92% and 111% across quality control samples. Another study demonstrated method precision better than 4.5% RSD with accuracy ranging from 86.6-119% for the lowest QC sample. Such performance is unattainable without a high-purity, stable isotope-labeled internal standard to correct for procedural variability.

Evidence DimensionAssay Accuracy & Precision (% Recovery; % RSD)
Target Compound DataEnables Accuracy: 86.6% - 111%; Precision (RSD): <10%
Comparator Or BaselineAssay without a co-eluting stable isotope-labeled internal standard (not viable for precision/accuracy)
Quantified DifferenceMoves the assay from being qualitative or semi-quantitative to fully quantitative and validatable.
ConditionsLC-MS/MS analysis of quality control (QC) samples in human plasma.

For buyers in clinical diagnostics or pharmaceutical development, this evidence proves the compound is suitable for creating robust, high-precision assays that meet regulatory expectations.

Superior Solution Stability of Salt Form Compared to Free Base

Norepinephrine, as a catecholamine, is susceptible to oxidation, especially at neutral or alkaline pH. The hydrochloride salt form provides greater stability in acidic aqueous solutions compared to the free base, which is critical for preparing reliable, long-term stock solutions for calibration curves. Studies on the bitartrate salt of norepinephrine, which is also acidic, show that solutions stored at 4°C and protected from light can be stable for over 60 days. The hydrochloride salt offers a similar advantage in preventing oxidative degradation, ensuring the integrity and concentration of the internal standard over extended use.

Evidence DimensionSolution Stability
Target Compound DataHigh (as an acidic salt)
Comparator Or BaselineNorepinephrine Free Base (Low; prone to oxidation)
Quantified DifferenceSignificantly extended shelf-life in prepared stock solutions, from hours/days to weeks/months.
ConditionsAqueous or alcoholic stock solutions stored at refrigerated temperatures (4°C), protected from light.

This reduces the frequency of costly and time-consuming standard preparation, minimizes analytical variability from degraded standards, and improves overall workflow efficiency.

Clinical Diagnostics and Research: Quantifying Plasma Catecholamines

This compound is the right choice as an internal standard for LC-MS/MS assays to diagnose and monitor conditions related to the sympathetic nervous system, such as pheochromocytoma or neuroblastoma. Its ability to correct for matrix effects in plasma ensures high accuracy and precision, which is critical for clinical decision-making.

Pharmaceutical Development: Bioanalytical Support for PK/PD Studies

In preclinical and clinical trials of drugs affecting neurotransmitter levels, this standard is essential for validating robust bioanalytical methods. It enables accurate quantification of norepinephrine in small volume samples, allowing for detailed pharmacokinetic (PK) and pharmacodynamic (PD) modeling.

Neuroscience Research: Measuring Neurotransmitter Turnover

For researchers studying neurotransmitter dynamics in models of neurological or psychiatric disorders, this internal standard provides the analytical rigor needed to detect subtle changes in norepinephrine levels in microdialysates or tissue homogenates. Its high purity ensures low background and high sensitivity for trace-level analysis.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Appearance

White Solid

Melting Point

131-133 °C

Tag

Epinephrine Impurities

Related CAS

55-27-6 (unlabelled)

Dates

Last modified: 08-15-2023

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